"N-(6-Bromohexyl)-2-hydroxybenzamide chemical properties"
"N-(6-Bromohexyl)-2-hydroxybenzamide chemical properties"
An In-Depth Technical Guide to N-(6-Bromohexyl)-2-hydroxybenzamide
Abstract
N-(6-Bromohexyl)-2-hydroxybenzamide is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. It integrates two key chemical motifs: a 2-hydroxybenzamide (salicylamide) headgroup and a 6-bromohexyl alkyl chain. The salicylamide core is a well-established pharmacophore found in numerous biologically active compounds, while the bromohexyl tail provides a reactive handle for covalent modification or serves as a linker for constructing more complex molecular architectures like Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, methods for its analytical characterization, potential research applications, and essential safety and handling protocols.
Introduction and Molecular Overview
N-(6-Bromohexyl)-2-hydroxybenzamide (CAS No. 1959004-07-9) is an N-substituted derivative of salicylamide. Its structure is strategically designed for utility in chemical biology and drug discovery.
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The 2-Hydroxybenzamide Core: This moiety is structurally related to salicylic acid. The presence of the ortho-hydroxyl group and the amide functionality allows for intramolecular hydrogen bonding, which influences its conformation and physicochemical properties. Benzamide derivatives have been explored for a wide range of biological activities, and more recently, have been identified as binders for proteins such as Cereblon (CRBN), a key component of E3 ubiquitin ligase complexes.[1]
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The 6-Bromohexyl Linker: The terminal alkyl bromide is a moderately reactive electrophile. This functional group makes the molecule an ideal candidate for reacting with nucleophilic residues (such as cysteine, lysine, or histidine) on target proteins, enabling its use as a covalent probe or inhibitor. Furthermore, this alkyl halide chain is a common building block in the synthesis of PROTACs, where it can be used to connect a protein-binding ligand to an E3 ligase recruiter.
This document serves as a technical resource for scientists, providing foundational knowledge to facilitate the effective use of N-(6-Bromohexyl)-2-hydroxybenzamide in research and development.
Physicochemical and Chemical Properties
The key properties of N-(6-Bromohexyl)-2-hydroxybenzamide are summarized below. These properties are critical for designing experimental conditions, including solvent selection, reaction setup, and storage.
| Property | Value | Source(s) |
| CAS Number | 1959004-07-9 | [2][3] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [2] |
| Molecular Weight | 300.2 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [2][3] |
| Storage Temperature | Refrigerator | [3][4] |
| InChI Key | XTRNZKLBQLBGCW-UHFFFAOYSA-N | [3][4] |
Solubility and Reactivity: Based on its structure, the compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols, with limited solubility in water.
The chemical reactivity is dominated by its two primary functional regions:
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Alkyl Bromide: The C-Br bond is susceptible to nucleophilic substitution (Sₙ2) reactions. This is the most important feature for its application as a covalent linker or building block.
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Salicylamide Moiety: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
Synthesis and Purification
While multiple synthetic routes are possible, a common and efficient method for preparing N-alkyl benzamides is through the coupling of an amine with a carboxylic acid derivative. A plausible and robust synthesis for N-(6-Bromohexyl)-2-hydroxybenzamide involves the amidation of methyl salicylate with 6-bromohexylamine.
Retrosynthetic Analysis
The logical disconnection for this molecule is at the amide bond, leading to a salicylic acid derivative and 6-bromohexylamine. This approach is favored for its simplicity and the commercial availability of the starting materials.
Caption: Retrosynthetic path for N-(6-Bromohexyl)-2-hydroxybenzamide.
Proposed Synthetic Protocol
This protocol describes a direct amidation reaction, which is a standard procedure in organic synthesis.
Step-by-Step Methodology:
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Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromohexylamine (1.0 eq) in a suitable aprotic solvent such as toluene or xylene.
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Addition of Ester: Add methyl salicylate (1.0-1.2 eq) to the solution.
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Reaction: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can take several hours to reach completion. The methanol byproduct is distilled off during the reaction.
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted methyl salicylate, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-(6-Bromohexyl)-2-hydroxybenzamide.
Synthesis and Purification Workflow
Caption: Workflow from synthesis to purification of the target compound.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are performed using standard analytical techniques. The expected data are as follows:
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¹H NMR Spectroscopy:
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Aromatic Protons: 4 signals in the range of δ 6.8-7.8 ppm.
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Amide Proton (-NH-): A broad triplet or singlet around δ 8.0-8.5 ppm.
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Phenolic Proton (-OH): A broad singlet, often at high chemical shift (> δ 10 ppm), which is D₂O exchangeable.
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Alkyl Chain Protons (-CH₂-): Multiple multiplets between δ 1.4-3.6 ppm. The protons adjacent to the nitrogen (-NH-CH₂ -) and bromine (-CH₂ -Br) would appear most downfield in this region, typically around δ 3.3-3.6 ppm.
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¹³C NMR Spectroscopy:
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Carbonyl Carbon (-C=O): A signal in the range of δ 165-170 ppm.
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Aromatic Carbons: 6 signals in the aromatic region (δ 115-160 ppm).
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Alkyl Chain Carbons: 6 distinct signals for the hexyl chain carbons in the aliphatic region (δ 25-45 ppm).
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FT-IR Spectroscopy:
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O-H Stretch (Phenol): A broad band around 3200-3400 cm⁻¹.
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N-H Stretch (Amide): A sharp to medium band around 3300 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp band around 1630-1660 cm⁻¹.
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N-H Bend (Amide II): A medium band around 1520-1550 cm⁻¹.
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C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹.
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Mass Spectrometry (MS):
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The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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Potential Research Applications
The unique bifunctional nature of N-(6-Bromohexyl)-2-hydroxybenzamide makes it a valuable tool for chemical biology and drug discovery.
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Covalent Probes: The electrophilic bromohexyl group can be used to "fish" for binding partners by forming irreversible covalent bonds with nucleophilic amino acid residues in proteins. This is a powerful technique for target identification and validation.
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PROTAC Development: The 2-hydroxybenzamide moiety can be explored as a ligand for E3 ligases like Cereblon.[1] The bromohexyl chain can then be functionalized (e.g., via substitution with an azide for click chemistry) to attach a warhead that binds to a protein of interest (POI), creating a PROTAC that induces the degradation of the POI.
Caption: General mechanism of action for a PROTAC molecule.
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Fragment-Based Drug Discovery (FBDD): This molecule can be used as a starting fragment in FBDD campaigns. The salicylamide part can provide an initial binding interaction, which can then be optimized and grown using the reactive handle provided by the alkyl bromide.
Safety, Handling, and Storage
Proper handling of N-(6-Bromohexyl)-2-hydroxybenzamide is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.[3][4]
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4] |
| STOT Single Exposure | H335 | May cause respiratory irritation | [3][4] |
| Signal Word | - | Warning | [3][4] |
Handling Procedures:
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Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
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Avoid breathing dust.[5] Minimize dust generation during handling.
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Wash hands thoroughly after handling.[7]
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]
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For long-term stability, storage in a refrigerator is recommended.[3]
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Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
First Aid Measures:
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Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][7]
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Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[5][7]
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]
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Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[7]
References
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N-(6-Bromohexyl)-2-hydroxybenzamide | 1959004-07-9 - MilliporeSigma. [Link]
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FT504 - Safety data sheet. [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC. [Link]
- US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google P
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - ChemRxiv. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. N-(6-Bromohexyl)-2-Hydroxybenzamide | CymitQuimica [cymitquimica.com]
- 3. N-(6-Bromohexyl)-2-hydroxybenzamide | 1959004-07-9 [sigmaaldrich.com]
- 4. N-(6-Bromohexyl)-2-hydroxybenzamide | 1959004-07-9 [sigmaaldrich.com]
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- 6. tcichemicals.com [tcichemicals.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
